1,2-Oxazepane hydrochloride

Description

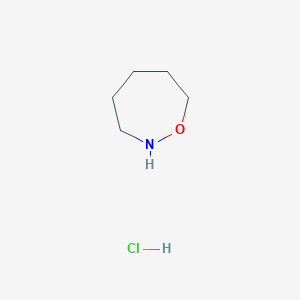

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-4-6-7-5-3-1;/h6H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQETVWLYLOBZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Seven Membered N,o Heterocyclic Compounds in Contemporary Chemistry

Seven-membered heterocyclic compounds, which feature a ring structure containing seven atoms including at least one heteroatom like nitrogen or oxygen, are of significant interest in chemistry. nih.gov Their importance is rooted in their diverse applications across pharmaceuticals, agrochemicals, and materials science. nih.gov

In medicinal chemistry, these scaffolds are integral to many biologically active compounds. nih.gov For instance, the benzodiazepine (B76468) class of drugs, which are used as sedatives and anxiolytics, feature a seven-membered ring. nih.gov Similarly, derivatives of azepines, which contain a single nitrogen atom in the seven-membered ring, are utilized as antidepressants and antipsychotics. nih.gov The structural flexibility and three-dimensional character of these larger rings allow them to interact effectively with biological targets. mdpi.com The inclusion of both nitrogen and oxygen atoms, as in oxazepanes, introduces specific properties such as hydrogen bonding capabilities and defined stereochemistry, making them versatile units for drug discovery. prepchem.comnih.gov

Beyond medicine, these heterocycles are employed in the development of advanced materials. Their unique ring structures can be used to create conducting polymers for electronic devices and optoelectronic materials for displays and lighting. nih.gov In agriculture, certain seven-membered heterocycles form the basis for insecticides and herbicides. nih.gov The synthesis of these compounds, however, can be challenging due to the flexibility and potential strain in the seven-membered ring system. rsc.org

The Unique Chemical Architecture of 1,2 Oxazepane Systems and Their Hydrohalide Salts

The conformational analysis of seven-membered rings is notably complex compared to their five- and six-membered counterparts. lumenlearning.com While six-membered rings like cyclohexane (B81311) have well-defined low-energy chair conformations, seven-membered rings are more flexible and can exist as a dynamic equilibrium of multiple conformers, such as chair, boat, and twist-boat forms. chemistrysteps.com The stability of these conformations is dictated by a delicate balance of torsional strain (from eclipsed bonds) and steric strain (from interactions between bulky groups). libretexts.org

For the 1,2-oxazepane ring, the presence of the adjacent nitrogen and oxygen heteroatoms introduces additional complexity. The N-O bond and the lone pairs of electrons on these atoms influence the ring's preferred geometry. Detailed structural characterization, often achieved through techniques like 2D NMR spectroscopy and X-ray crystallography, is essential to fully understand these preferences. researchgate.netmdpi.com For instance, computational studies using methods like Density Functional Theory (DFT) can predict the energies of different conformers and help elucidate the most stable arrangements. nih.gov However, while extensive research exists for 1,4-diazepane and 1,3-oxazepane systems, specific experimental and computational data on the conformational behavior of the 1,2-oxazepane ring is not widely available in published literature. researchgate.netnih.gov

The formation of a hydrohalide salt, such as 1,2-Oxazepane hydrochloride, involves the protonation of the basic nitrogen atom. This conversion significantly alters the compound's physical properties, most notably increasing its polarity and solubility in aqueous media, which is a critical factor in many chemical and biological applications.

| Property | 1,2-Oxazepane | This compound |

| Molecular Formula | C₅H₁₁NO chemspider.com | C₅H₁₂ClNO |

| Average Mass | 101.149 Da chemspider.com | 137.61 g/mol |

| Synonym | Hexahydro-1,2-oxazepine chemspider.com | Not applicable |

| Predicted State | Liquid at STP | Solid at STP |

| Predicted Solubility | Higher in organic solvents | Higher in aqueous solutions |

Overview of Emerging Research Trajectories for Novel Oxazepane Scaffolds in Synthetic and Materials Science

Advanced Synthetic Routes to the 1,2-Oxazepane Core Structure

The synthesis of the 1,2-oxazepane ring presents unique challenges due to the entropic and enthalpic factors associated with forming a seven-membered ring. Modern synthetic methods have overcome many of these hurdles, enabling the efficient construction of this heterocyclic system.

Stereoselective and Asymmetric Synthesis Strategies for Enantiopure 1,2-Oxazepane Systems

Achieving enantiopure 1,2-oxazepanes is crucial for their application in medicinal chemistry and as chiral building blocks. Several strategies have been developed to control the stereochemistry during ring formation.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. wikipedia.org

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, developed by David A. Evans. wikipedia.org These auxiliaries can be used to direct the alkylation of an appropriate precursor, establishing a key stereocenter that can then be elaborated to form the 1,2-oxazepane ring. The auxiliary is typically acylated, and the resulting N-acyl oxazolidinone is enolized and alkylated with high diastereoselectivity. williams.edu The stereoselectivity arises from the chelated transition state where one face of the enolate is blocked by the bulky substituent on the auxiliary. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product, which can then be cyclized to the 1,2-oxazepane. williams.edu

Another notable chiral auxiliary is trans-2-phenyl-1-cyclohexanol, which has been utilized in various asymmetric reactions. wikipedia.org While specific applications leading directly to 1,2-oxazepanes are less commonly reported, the principles of its use in controlling stereochemistry are broadly applicable.

The use of chiral auxiliaries in solid-phase synthesis has also been explored, offering advantages in purification and automation. For instance, an (S)-(phenylthiomethyl)benzyl chiral auxiliary has been employed for the stereoselective on-resin synthesis of oligosaccharides, demonstrating the potential for complex molecule construction with precise stereochemical control. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| 4-Benzyl-2-oxazolidinone | Asymmetric Alkylation | High diastereoselectivity, recoverable auxiliary | williams.edu |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric Ene Reaction | Good diastereomeric ratios | wikipedia.org |

| (S)-(Phenylthiomethyl)benzyl | Solid-Phase Glycosylation | On-resin application, high stereocontrol | nih.gov |

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to enantiopure compounds. nobelprize.org This strategy relies on a chiral catalyst to generate a chiral product from an achiral or racemic starting material.

Recent advancements in organocatalysis have provided novel routes to chiral heterocyclic systems. For example, a dual-organocatalyst-promoted asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction has been developed for the synthesis of optically active 1,2-oxazine derivatives, which are six-membered ring analogues of 1,2-oxazepanes. nih.gov This approach demonstrates the power of cascade reactions in building molecular complexity with high enantioselectivity. nih.gov

Similarly, an organocatalytic [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester has been reported for the synthesis of chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. rsc.orgnih.gov This method provides good to excellent yields and high diastereoselectivity and enantioselectivity. rsc.orgnih.gov While these examples focus on six-membered rings, the underlying principles of catalytic asymmetric cycloaddition are applicable to the synthesis of seven-membered 1,2-oxazepanes.

Metal-catalyzed asymmetric reactions are also a cornerstone of modern synthesis. nih.govfrontiersin.org For instance, the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes has been achieved using a one-pot sequential addition of a sulfur ylide catalyzed by a heterobimetallic La/Li complex. nih.gov The development of chiral catalysts for the enantioselective formation of larger rings like 1,2-oxazepanes remains an active area of research.

Table 2: Catalytic Asymmetric Reactions for N,O-Heterocycle Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

| Dual Organocatalyst | Asymmetric Cascade Reaction | High enantioselectivity (>99% ee) | nih.gov |

| Organocatalyst | [4+2] Cycloaddition | Good yields, high diastereo- and enantioselectivity | rsc.orgnih.gov |

| La/Li Heterobimetallic Complex | Asymmetric Methylene (B1212753) Transfer | One-pot synthesis of oxetanes | nih.gov |

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. In the context of 1,2-oxazepane synthesis, controlling the relative stereochemistry of substituents on the ring is often achieved through substrate control or by using diastereoselective cyclization reactions.

A recent study demonstrated the diastereoselective synthesis of substituted morpholines and 1,4-oxazepanes via an acid-catalyzed reductive etherification of N-propargyl amino alcohols. rsc.orgrsc.org The stereoselectivity in this case is dictated by the stereochemistry of the starting amino alcohol. This method provides access to cis-2,6/2,7-disubstituted 1,4-oxazepanes with high diastereoselectivity. rsc.orgrsc.org

Another approach involves the diastereoselective hydroboration of tetrahydroazepines to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The facial selectivity of the hydroboration is controlled by the existing stereocenters in the starting material. nih.gov

Furthermore, a domino hydroalkoxylation-[4+2]-cycloaddition reaction has been developed for the stereoselective synthesis of 1,4-heterocycle-fused chromenes, including oxazepino chromenes. researchgate.net The use of chiral pool amino alkynols allows for the enantiospecific synthesis of these complex fused systems with excellent diastereoselectivity. researchgate.net

Table 3: Diastereoselective Syntheses of Oxazepane and Related Heterocycles

| Reaction | Starting Material | Key Features | Reference |

| Reductive Etherification | N-Propargyl Amino Alcohols | High diastereoselectivity for cis-products | rsc.orgrsc.org |

| Hydroboration-Oxidation | Tetrahydroazepines | Substrate-dependent diastereoselectivity | nih.gov |

| Domino Hydroalkoxylation-Cycloaddition | Amino Alkynols | Enantiospecific, excellent diastereoselectivity | researchgate.net |

Cyclization and Annulation Reactions for Seven-Membered N,O-Ring Formation

Cyclization and annulation reactions are fundamental strategies for the construction of cyclic molecules, including the seven-membered 1,2-oxazepane ring.

Intramolecular cyclization is a powerful method for forming rings, as the reactive partners are tethered together, increasing the effective molarity and favoring the cyclization process.

Reductive Cyclization: This approach typically involves the cyclization of a precursor containing both an electrophilic and a nucleophilic moiety, often with a concomitant reduction step. For example, a rhodium-catalyzed reductive cyclization of 1,6-enynes under a hydrogen atmosphere has been shown to produce monoalkylidene cyclopentanes. nih.gov While this example forms a five-membered carbocycle, the principle of capturing a hydrogenation intermediate in a catalytic C-C bond formation can be extended to the synthesis of heterocycles. A photoinduced reductive [4+2] cycloaddition of nitroarenes has also been reported, where the nitro group is reduced in situ to a nitroso group, which then undergoes a Diels-Alder reaction. acs.org

Lactamization: The formation of a lactam (a cyclic amide) is a common strategy for constructing nitrogen-containing heterocycles. A lipase-catalyzed regioselective lactamization of an amino diester has been developed as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. acs.orgresearchgate.net This enzymatic approach offers high regioselectivity in forming the seven-membered lactam. acs.orgresearchgate.net The resulting lactam can then be chemoselectively reduced to afford the corresponding 1,4-oxazepane. acs.orgresearchgate.net

Other intramolecular cyclization strategies include the Lewis acid-mediated intramolecular alkyne oximium cyclization to form oxazepane-fused isoindolones. nih.govresearchgate.netresearcher.life This method allows for the construction of a new C-C and C-O bond, along with an aza-tertiary stereocenter. nih.govresearchgate.netresearcher.life Gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes has also been shown to produce oxazepane derivatives. rsc.org Additionally, the treatment of D-glucose-derived diols with methanesulfonyl chloride in pyridine (B92270) leads to a one-step intramolecular cyclization to form sugar-derived rsc.orgnih.govoxazepanes. researchgate.net

Table 4: Intramolecular Cyclization and Annulation Reactions

| Reaction Type | Key Reagents/Catalysts | Product | Reference |

| Reductive Cyclization | Rh(I) precatalyst, H₂ | 1,2-Dialkylidene cyclopentanes | nih.gov |

| Photoinduced Reductive Cycloaddition | NHC-borane, light | Oxazines | acs.org |

| Lipase-Catalyzed Lactamization | Lipase | Seven-membered lactam | acs.orgresearchgate.net |

| Alkyne Oximium Cyclization | BF₃·OEt₂ | Oxazepane-fused isoindolones | nih.govresearchgate.netresearcher.life |

| Gold(I)-Catalyzed Cyclization | Gold(I) complex | Oxazepane derivatives | rsc.org |

| Mesylation-Induced Cyclization | Methanesulfonyl chloride, pyridine | Sugar-derived rsc.orgnih.govoxazepanes | researchgate.net |

Functionalization of Precursors and Post-Cyclization Modifications

The ability to introduce a wide range of substituents and functional groups onto the 1,2-oxazepane scaffold is essential for creating structural diversity and modulating biological activity.

The introduction of complex substituents onto the 1,2-oxazepane skeleton can be achieved by utilizing appropriately substituted precursors in cycloaddition reactions. The gold-catalyzed [4+3] cycloaddition of 1,6-enynes and nitrones allows for variation in the substituents on both starting materials, which are then incorporated into the final 1,2-oxazepane product. This "on-scaffold" construction approach is a primary strategy for generating a library of diversely substituted 1,2-oxazepanes.

Post-cyclization modification of the initially formed 1,2-oxazepane ring provides another avenue for introducing complexity. Functional groups incorporated into the scaffold during its synthesis can serve as handles for further chemical transformations. For instance, a ketone or ester group within the oxazepane derivative can be subjected to a variety of standard organic reactions to introduce new substituents. The formation of the hydrochloride salt itself is a post-synthetic modification, typically achieved by treating the basic nitrogen atom of the 1,2-oxazepane ring with hydrochloric acid.

Regioselective functional group interconversions on the pre-formed 1,2-oxazepane ring are critical for fine-tuning the properties of the molecule. The regioselectivity of such reactions is often dictated by the inherent electronic and steric properties of the heterocyclic ring. For example, in a ring-opening reaction of an epoxide, the attack of a nucleophile under basic conditions is typically directed to the less sterically hindered carbon, whereas under acidic conditions, the reaction proceeds through a more stabilized carbocation-like transition state. d-nb.info While specific studies on the regioselective functional group interconversions on 1,2-oxazepanes are limited, the principles governing reactions on other heterocycles can provide valuable insights. For instance, Lewis acid-mediated regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type mechanism to afford 1,3-amino ethers with high regioselectivity. organic-chemistry.org Similar strategies could potentially be adapted for the regioselective modification of functional groups on the 1,2-oxazepane scaffold.

Derivatization and Structural Diversity of 1,2-Oxazepane Systems

The synthesis of a variety of substituted and chiral 1,2-oxazepane derivatives is key to exploring their potential in various scientific fields.

Synthesis of Substituted 1,2-Oxazepane Derivatives

The synthesis of substituted 1,2-oxazepane derivatives has been successfully achieved through cycloaddition strategies. The gold(I)-catalyzed [4+3] cycloaddition of 1,6-enynes with nitrones provides a versatile route to a range of substituted 1,2-oxazepanes. The substituents on the resulting heterocyclic ring are determined by the nature of the starting materials.

A variety of substituted 1,3-oxazepine derivatives have also been synthesized through the pericyclic cycloaddition of Schiff bases or hydrazones with anhydrides like maleic, phthalic, or succinic anhydride. orientjchem.org While these are isomers of the 1,2-oxazepane system, the synthetic principles may offer inspiration for the development of new routes to substituted 1,2-oxazepanes.

| Starting Enyne | Starting Nitrone | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| Phenyl-substituted 1,6-enyne | N-Benzylnitrone | Substituted 1,2-oxazepane | 85 | >20:1 | 92 | beilstein-journals.org |

| Alkyl-substituted 1,6-enyne | N-Methylnitrone | Substituted 1,2-oxazepane | 78 | >20:1 | 88 | beilstein-journals.org |

| 1-(1-Propynyl)cyclopropyl ketone | N-Phenylnitrone | Furo[3,4-d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | 75 | 11:1 | 91 | beilstein-journals.org |

| This table presents a selection of substituted 1,2-oxazepane derivatives synthesized via gold-catalyzed cycloaddition reactions. |

Exploration of Chiral 1,2-Oxazepane Analogs and Their Resolution

The development of enantioselective methods for the synthesis of chiral 1,2-oxazepane analogs is of significant interest due to the often-differing biological activities of enantiomers.

A powerful approach to obtaining chiral 1,2-oxazepanes is through asymmetric catalysis. As mentioned previously, the gold(I)-catalyzed formal [4+3] cycloaddition of 1,6-enynes and nitrones can be rendered highly enantioselective by using chiral phosphine (B1218219) ligands. beilstein-journals.org This method directly provides enantioenriched 1,2-oxazepane derivatives with excellent control over stereochemistry. For example, the use of a chiral gold complex derived from MeO-DTBM-Biphep has been shown to yield 1,2-oxazepanes with enantiomeric excesses ranging from 84% to 95%. beilstein-journals.org

Another strategy for obtaining chiral compounds is through chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. While specific examples of the chiral resolution of 1,2-oxazepanes are not prominently featured in the literature, this classical technique remains a viable option for obtaining enantiomerically pure 1,2-oxazepane analogs should a racemic synthesis be employed. Supercritical fluid chromatography (SFC) has also emerged as an effective technique for the analytical and preparative separation of chiral compounds. lcms.cz

| Catalyst/Ligand | Reactants | Product | Enantiomeric Excess (%) | Reference |

| Au(I) / MeO-DTBM-Biphep | 1,6-enyne and Nitrone | Chiral 1,2-Oxazepane | 84-95 | beilstein-journals.org |

| Au(I) / MeO-DTBM-Biphep | 1-(1-Alkynyl)cyclopropyl ketone and Nitrone | Chiral Furo[3,4-d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | 91 | beilstein-journals.org |

| This table highlights the enantioselectivity achieved in the synthesis of chiral 1,2-oxazepane analogs using gold-catalyzed cycloaddition. |

Mechanistic Investigations of 1,2-Oxazepane Formation and Reactivity

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic routes and the development of novel methodologies for constructing the 1,2-oxazepane ring. This section delves into the elucidation of reaction pathways, the characterization of transition states, and the kinetic studies of reactions leading to this heterocyclic system.

Elucidation of Reaction Pathways and Transition States

The formation of the 1,2-oxazepane ring, like other cyclization reactions, proceeds through specific pathways involving key intermediates and transition states. While specific experimental and computational studies on 1,2-oxazepane hydrochloride are limited in publicly available literature, general principles of heterocyclic chemistry allow for the postulation of probable mechanistic pathways.

One plausible route to the 1,2-oxazepane skeleton involves the cyclization of a linear precursor containing both a hydroxylamine and a suitable leaving group separated by a five-carbon chain. The reaction would proceed via an intramolecular nucleophilic substitution, where the nitrogen or oxygen of the hydroxylamine acts as the nucleophile.

Hypothetical Reaction Pathway:

Where X is a leaving group.

The transition state for this cyclization would involve a partially formed N-C or O-C bond and a partially broken C-X bond. The geometry of this transition state is critical in determining the reaction rate and the stereochemical outcome if chiral centers are present. Computational studies, though not specifically reported for this compound, are powerful tools for modeling such transition states and calculating their energies. libretexts.org These studies can help in understanding the feasibility of different cyclization pathways and the influence of substituents on the reaction barrier.

For instance, in related heterocyclic systems, computational methods have been employed to explore the energetics of different ring-closing steps, identifying steric and electronic barriers that govern the reaction. vulcanchem.com Such analyses often involve the mapping of the potential energy surface to locate the minimum energy pathway from reactants to products, passing through the transition state.

A review of oximes of seven-membered heterocyclic compounds mentions the formation of an E-isomer of a 1,2-oxazepane oxime from the reaction of 2,6-dimethyl-2,5-heptadien-4-one (B156642) with hydroxylamine hydrochloride. sciendo.com This suggests a reaction pathway involving the nucleophilic attack of the hydroxylamine onto a carbonyl group, followed by subsequent cyclization and dehydration. The elucidation of the precise pathway would require detailed mechanistic studies, including the isolation or spectroscopic observation of intermediates.

Kinetic Studies of Oxazepane-Forming Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism and the factors that influence it. For the formation of 1,2-oxazepane, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and the rate constants.

A hypothetical kinetic study for the intramolecular cyclization to form 1,2-oxazepane could be designed as follows:

| Parameter | Methodology | Expected Outcome |

| Rate Law Determination | Method of initial rates, varying the concentration of the linear precursor. | Determination of the reaction order with respect to the starting material. For a simple intramolecular cyclization, a first-order rate law would be expected. |

| Rate Constant Measurement | Monitoring the disappearance of the reactant or appearance of the product using techniques like NMR spectroscopy or chromatography at different temperatures. | Calculation of the rate constant (k) at various temperatures. |

| Activation Energy Calculation | Arrhenius plot (ln(k) vs. 1/T). | Determination of the activation energy (Ea), which represents the minimum energy required for the reaction to occur. |

Such kinetic data would be invaluable for understanding the energy profile of the reaction and for optimizing reaction conditions such as temperature and catalyst choice to achieve higher yields and faster reaction times.

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

A combination of high-resolution spectroscopic methods provides complementary information essential for the unambiguous confirmation of the molecular structure, connectivity, and spatial arrangement of this compound.

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a molecule like this compound, with its multiple methylene groups and conformational flexibility, multi-dimensional NMR experiments are indispensable.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons, respectively. However, for a detailed assignment, two-dimensional correlation experiments are crucial.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity pathway through the carbon backbone, showing correlations between protons on adjacent carbons (e.g., H3-H4, H4-H5, H5-H6, H6-H7). sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH). columbia.edu This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Hypothetical NMR Data for this compound The following data are estimated based on typical chemical shifts for similar heterocyclic structures and have not been experimentally verified from published sources for this specific compound.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|---|

| C3 | ~3.1 - 3.3 | ~50 - 55 | Triplet | Yes | C4, C7 |

| C4 | ~1.7 - 1.9 | ~25 - 30 | Multiplet | Yes | C3, C5, C6 |

| C5 | ~1.6 - 1.8 | ~22 - 27 | Multiplet | Yes | C4, C6, C7 |

| C6 | ~2.9 - 3.1 | ~45 - 50 | Multiplet | Yes | C4, C5, C7 |

| C7 | ~3.9 - 4.1 | ~70 - 75 | Triplet | Yes | C3, C5, C6 |

| N-H | ~9.0 - 10.0 | - | Broad Singlet | No | C3, C7 |

The seven-membered ring of 1,2-oxazepane is not planar and is expected to exist in a dynamic equilibrium of various conformations, such as chair and twist-boat forms. columbia.edu The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. acdlabs.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects correlations between protons that are close in space (typically <5 Å). acdlabs.com For small molecules like this compound, NOESY is effective for determining relative stereochemistry and preferred conformations in solution. For example, observing a strong NOE between axial protons on C3 and C5 would support a chair-like conformation.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size where the NOE may be close to zero, the ROESY experiment is a valuable alternative as the ROE is always positive. columbia.edublogspot.com It provides similar through-space correlation information to NOESY. The choice between NOESY and ROESY depends on the molecular weight and the solvent viscosity, which affect the molecular tumbling rate. columbia.edu Analysis of the cross-peak intensities in NOESY or ROESY spectra can provide quantitative distance restraints that can be used in computational modeling to define the conformational landscape of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. beilstein-journals.org

Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass of the parent ion. This allows for the calculation of a unique molecular formula, confirming the identity of this compound. The expected ion would be the protonated molecule, [C₅H₁₁NO + H]⁺.

Fragmentation Analysis: In addition to the parent ion, mass spectrometry can induce fragmentation of the molecule. Analyzing the masses of these fragments (MS/MS analysis) provides valuable information that helps to confirm the molecular structure. Plausible fragmentation pathways for the 1,2-oxazepane ring could involve ring-opening followed by the loss of small neutral molecules like H₂O, ethylene, or formaldehyde.

Molecular Formula and Mass Data for this compound

Interactive Table: HRMS Data

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO | bldpharm.com |

| Molecular Weight | 137.61 g/mol | bldpharm.com |

| Monoisotopic Mass (Parent) | 101.084064 Da | chemspider.com |

| Exact Mass ([M+H]⁺) | 102.09134 g/mol | Calculated |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular symmetry and conformation.

FT-IR Spectroscopy: Provides information on bond vibrations that induce a change in the dipole moment. For this compound, key expected absorptions would include N-H stretching vibrations from the ammonium (B1175870) salt, C-H stretching of the methylene groups, C-O single bond stretching, and C-N single bond stretching. researchgate.net

Raman Spectroscopy: This technique is complementary to FT-IR, as it detects vibrations that cause a change in the polarizability of the molecule. horiba.com Raman spectroscopy is often more sensitive to non-polar bonds and skeletal vibrations. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. thermofisher.com For the hydrochloride salt, distinct peaks in the Raman spectrum can help differentiate it from its free base form. researchgate.net

Key Vibrational Modes for this compound

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N⁺-H | Stretch | 2400-2800 (broad) | FT-IR |

| C-H (alkane) | Stretch | 2850-2960 | FT-IR, Raman |

| C-H (alkane) | Bend | 1350-1470 | FT-IR |

| C-O | Stretch | 1050-1150 | FT-IR |

| C-N | Stretch | 1020-1250 | FT-IR |

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. While no publicly available crystal structure for this compound exists, this technique would provide definitive data if suitable crystals could be obtained.

An X-ray crystallographic study would yield:

Unambiguous Connectivity: Confirmation of the atomic connections in the 1,2-oxazepane ring.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Solid-State Conformation: The exact conformation of the seven-membered ring as it exists in the crystal lattice, revealing details of its pucker and the orientation of substituents.

Intermolecular Interactions: Information on how the molecules pack in the crystal, including hydrogen bonding between the ammonium proton and the chloride anion, as well as other non-covalent interactions.

This solid-state data provides a crucial reference point for comparison with solution-state conformational studies and computational models.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry serves as a powerful tool in modern chemical research, offering profound insights into the structural and electronic properties of molecules. For a heterocyclic compound like this compound, computational methods are invaluable for predicting its three-dimensional structure, understanding its dynamic behavior, and elucidating its reactivity. These theoretical approaches complement experimental data, providing a more complete picture of the molecule's characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations can provide detailed information about its electronic distribution, molecular orbitals, and various spectroscopic parameters. nih.gov

The seven-membered ring of 1,2-Oxazepane is not planar and can adopt several different conformations. These conformations, such as chair, boat, and twist-boat forms, have different energies, and the molecule will predominantly exist in the lowest energy conformations. DFT calculations are instrumental in identifying these stable conformers and determining their relative energies.

The process involves a systematic search of the potential energy surface of the molecule. Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the local energy minima. The relative energies of these optimized structures can then be calculated to predict the most stable conformation. For this compound, the protonation at the nitrogen atom and the presence of the chloride counter-ion would also be included in the computational model to accurately reflect its structure.

Hypothetical DFT-Calculated Relative Energies for 1,2-Oxazepane Conformers:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 | C3-C4-C5-N: -60.2, O-N-C2-C3: 55.8 |

| Twist-Chair | 1.52 | C3-C4-C5-N: -35.1, O-N-C2-C3: 40.3 |

| Boat | 4.89 | C3-C4-C5-N: 0.5, O-N-C2-C3: 0.2 |

| Twist-Boat | 3.75 | C3-C4-C5-N: 45.6, O-N-C2-C3: -42.1 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are not based on published experimental or computational results for this compound.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a compound. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared to experimental data, can aid in the assignment of peaks and confirm the proposed structure.

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. This is particularly useful for identifying characteristic functional group frequencies, such as the N-O and C-O stretching vibrations within the 1,2-Oxazepane ring.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound:

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹³C NMR (ppm), C2 | 68.5 | 67.9 |

| ¹³C NMR (ppm), C7 | 50.2 | 49.8 |

| ¹H NMR (ppm), H on C2 | 3.85 | 3.81 |

| IR Frequency (cm⁻¹), N-O stretch | 985 | 980 |

| IR Frequency (cm⁻¹), C-O stretch | 1105 | 1100 |

Note: This table is for illustrative purposes to show how theoretical and experimental data are compared. The values are hypothetical and not from specific studies on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. wikipedia.org For this compound in solution, MD simulations can model the conformational changes of the oxazepane ring, the movement of the chloride ion, and the interactions with solvent molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules. This allows for the exploration of the conformational landscape and the study of how intermolecular interactions, such as hydrogen bonding with water, influence the structure and behavior of the compound. For instance, MD simulations could reveal the stability of different conformers in an aqueous environment and the dynamics of the association between the protonated nitrogen and the chloride anion.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, including DFT, are essential for studying the mechanisms of chemical reactions at a molecular level. nih.govnrel.gov For this compound, these methods can be used to investigate its stability, decomposition pathways, or its reactions with other chemical species.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. mdpi.com This provides a quantitative measure of the reaction's feasibility and rate. For example, the mechanism of ring-opening reactions or reactions involving the N-O bond can be elucidated. Such studies are crucial for understanding the chemical reactivity and potential applications of the compound. These calculations can trace reaction paths and predict the formation of products, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Integrated Spectroscopic and Computational Approaches for De Novo Structure Determination

In cases where a new compound is synthesized and its structure is unknown, an integrated approach combining experimental spectroscopic data with computational methods is highly effective for de novo structure determination. nih.govmetabolomics.blogethz.ch The process typically begins with obtaining the molecular formula from mass spectrometry and acquiring NMR and IR spectra.

Computational tools can then be used to generate possible isomers of the given formula. For each candidate structure, DFT calculations can predict the NMR and IR spectra. nih.gov These predicted spectra are then compared with the experimental data. The structure whose predicted spectra most closely match the experimental results is the most likely candidate for the unknown compound. This synergistic approach significantly enhances the confidence in the structural assignment of novel molecules like this compound.

Research Applications of 1,2 Oxazepane Hydrochloride in Advanced Chemical Sciences Excluding Clinical/biological Applications

Application as a Chemical Scaffold and Building Block in Complex Organic Molecule Synthesis

The inherent three-dimensionality and rich chemical functionality of the oxazepane ring make it a valuable scaffold for the construction of complex molecular architectures. acs.orgnih.govchemrxiv.org As an sp³-rich structure, it provides a robust starting point for creating diverse compound libraries, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry and materials science. acs.orgnih.govchemrxiv.org While much of the documented research focuses on the related 1,4-oxazepane (B1358080) isomer due to its synthetic accessibility, the principles and applications can be broadly attributed to the oxazepane class of heterocycles.

The oxazepane moiety has been successfully integrated into a variety of complex molecular frameworks, demonstrating its utility as a versatile building block. A notable application is in the synthesis of spiroacetals, where the oxazepane ring can be substituted for a morpholine (B109124) ring to generate novel 6,7- and 7,7-spiroacetal analogues. acs.orgnih.govchemrxiv.org This methodology provides access to previously unexplored chemical space. acs.orgnih.gov

The synthesis of these complex structures often involves multi-step sequences. For instance, a scalable route to oxazepane-containing spiroacetals has been developed from readily available β-aminoalcohols and epichlorohydrin. acs.org Another advanced approach involves the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents under continuous flow conditions, which significantly reduces reaction times and facilitates scale-up for the production of substituted oxazepanes. ethz.ch The synthesis of 1,4-oxazepane-2,5-diones, which are present in some natural products, has proven to be a synthetic challenge due to the conformational preferences of the internal amide bond and the instability of the lactone moiety. researchgate.net Overcoming these challenges has led to the development of specialized cyclization methodologies. researchgate.net

Table 1: Synthetic Routes to Oxazepane-Containing Scaffolds

| Target Architecture | Key Starting Materials | Synthetic Strategy | Reference |

|---|---|---|---|

| Oxazepane-containing Spiroacetals | β-aminoalcohols, Epichlorohydrin | Multi-step synthesis involving dehydrochlorination and cyclization | acs.orgnih.govchemrxiv.org |

| Substituted Oxazepanes | Aldehydes, Silicon Amine Protocol (SLAP) Reagents | Photocatalytic coupling under continuous flow | ethz.ch |

| 1,4-Oxazepane-2,5-diones | N-protected amino acids | Cyclization of rotationally restricted precursors | researchgate.net |

| 2,3,4,5-Tetrahydrobenzo[f] acs.orgoxazepines | Commercially available precursors | Multi-step synthesis including reductive amination | acs.org |

Chemical libraries, which are large, systematically organized collections of molecules, are fundamental tools in modern chemical research and discovery. The oxazepane ring serves as an excellent 3D-scaffold for the assembly of such libraries. acs.orgnih.govchemrxiv.org Its non-planar structure and the presence of multiple functionalization points allow for the creation of a vast number of structurally diverse yet related compounds.

A key advantage of oxazepane-based scaffolds, particularly those embedded in spiroacetal frameworks, is the presence of two distinct amine functionalities. acs.orgnih.govchemrxiv.org These can be sequentially and orthogonally functionalized, providing a straightforward entry into diverse compound libraries that occupy drug-like chemical space. acs.orgnih.govchemrxiv.org This strategic approach allows researchers to systematically explore structure-activity relationships. Computer-aided design has also been employed to guide the synthesis of focused libraries based on oxazepane-like scaffolds, such as 2,3,4,5-tetrahydrobenzo[f] acs.orgoxazepines, to target specific properties. acs.org The ability to generate these libraries on a large scale is crucial for high-throughput screening and materials discovery. acs.orgnih.gov

Contributions to Polymer Science and Engineering

While direct studies on the polymerization of 1,2-oxazepane hydrochloride are not extensively documented, the structural motifs of the oxazepane ring offer significant potential in polymer science. Its utility can be inferred from the well-established chemistry of related heterocyclic monomers like 2-oxazolines and oxazines. researchgate.netrsc.org The oxazepane structure can be envisioned as a key component in monomer design for creating novel polymers with tailored properties. researchgate.net

The central paradigm of modern polymer design is the creation of monomers that will impart specific, desirable properties to the final polymeric material. core.ac.ukksu.edu.sa This involves the strategic incorporation of functional groups and structural units into the monomer itself. rsc.orgillinois.edu The oxazepane ring, with its inherent polarity and potential for substitution, represents a candidate for inclusion in novel monomer designs.

Drawing parallels from the extensive research on poly(2-oxazoline)s, where varying the side-chain substituent on the monomer allows for precise tuning of polymer properties like solubility and thermo-responsiveness, a similar strategy could be applied to oxazepane-based monomers. nih.gov Furthermore, bifunctional monomers containing an oxazepane ring alongside another polymerizable group (such as a vinyl or acrylate (B77674) moiety) could be designed. frontiersin.org This would allow for the synthesis of polymers with pendant oxazepane rings, which could then be used for post-polymerization modification, creating a platform for a wide range of functional materials. mdpi.com

Table 2: Potential Strategies for Oxazepane-Based Monomer Design

| Design Strategy | Rationale | Potential Polymer Property | Analogous System |

|---|---|---|---|

| Side-chain functionalization | Introduce various chemical groups onto the oxazepane ring. | Tunable solubility, thermal properties, reactivity. | Poly(2-oxazoline)s nih.gov |

| Bifunctional monomers | Combine the oxazepane ring with a second polymerizable group. | Creation of polymers with pendant heterocyclic units for further modification. | Poly(2-isopropenyl-2-oxazoline) mdpi.com |

| Incorporation into co-polymers | Use oxazepane-containing monomers in copolymerization with other standard monomers. | Access to materials with a blend of properties (e.g., degradability and mechanical strength). | Methylene-butyrolactone (MBL) Copolymers frontiersin.org |

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into linear polymers and is particularly effective for strained ring systems. youtube.comyoutube.com The seven-membered oxazepane ring is a potential candidate for this polymerization technique. The reactivity of cyclic monomers in ROP is often influenced by ring strain; for instance, highly strained cyclic olefins are ideal monomers for ring-opening metathesis polymerization (ROMP). youtube.com

The cationic ring-opening polymerization (CROP) of five-membered 2-oxazolines is a well-established, living polymerization method that yields well-defined polymers. researchgate.netresearchgate.net This process is typically initiated by an electrophilic species. researchgate.net Similarly, the ring-opening of six-membered 1,3-benzoxazines has also been demonstrated. rsc.org It is plausible that, under appropriate catalytic conditions (e.g., using Lewis acids or other cationic initiators), the N-O bond of the 1,2-oxazepane ring could be cleaved to initiate polymerization, leading to the formation of a novel polyamide-ether type structure. The specific conditions and resulting polymer characteristics would be a novel area of investigation in polymer chemistry.

Polymers featuring pendant oxazepane rings, synthesized from bifunctional monomers, would offer a versatile platform for post-polymerization modification. mdpi.com The oxazepane ring itself could be opened under specific conditions to introduce new functional groups along the polymer chain, or it could be used as a site for hydrogen bonding or coordination with metal ions. This approach mirrors the successful use of poly(2-isopropenyl-2-oxazoline) as a scaffold for creating diverse functional materials for a variety of applications. mdpi.com The development of such oxazepane-containing polymers could open new avenues in materials science, leading to novel coatings, adhesives, or specialty plastics.

Role in Supramolecular Chemistry

The unique structural characteristics of the 1,2-oxazepane ring system, a seven-membered heterocycle containing adjacent oxygen and nitrogen atoms, make it an intriguing building block in the field of supramolecular chemistry. bbau.ac.inwikipedia.org This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The inherent polarity and hydrogen bonding capabilities of the 1,2-oxazepane moiety, along with its conformational flexibility, allow for its incorporation into a variety of supramolecular architectures.

Crystal Engineering and Solid-State Supramolecular Assemblies

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. ub.edu This field relies on understanding and utilizing intermolecular interactions to control the packing of molecules in the solid state. nih.gov The this compound, as a salt, introduces ionic interactions in addition to the hydrogen bonding and van der Waals forces, which can be used to guide the formation of specific crystal lattices.

The arrangement of molecules in a crystal determines its physical properties. ub.edu By controlling the crystallization conditions, it may be possible to obtain different crystalline forms, or polymorphs, of this compound, each with unique properties. The chloride counter-ion can act as a hydrogen bond acceptor, interacting with the N-H group of the oxazepane ring and potentially with solvent molecules, leading to the formation of complex three-dimensional networks. bohrium.com

The study of crystal structures provides valuable insights into the intermolecular interactions at play. Techniques such as X-ray diffraction are crucial for determining the precise arrangement of molecules in the crystal lattice. mdpi.com While a specific crystal structure of this compound is not described in the search results, the principles of crystal engineering suggest that its solid-state structure will be governed by a combination of strong charge-assisted hydrogen bonds and weaker non-covalent interactions, leading to a well-defined supramolecular assembly. nih.govmdpi.com

Catalytic Applications and Organocatalysis

The field of catalysis has been significantly impacted by the development of novel molecular frameworks that can act as catalysts or as ligands for metal catalysts. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering a more sustainable alternative to traditional metal-based catalysis. wikipedia.orgmdpi.com The 1,2-oxazepane scaffold has found utility in both transition metal catalysis and organocatalysis.

1,2-Oxazepane-Derived Ligands in Transition Metal Catalysis

Transition metal catalysis often relies on the use of organic ligands that coordinate to the metal center, influencing its reactivity, selectivity, and stability. rsc.orgnih.gov The design of these ligands is crucial for achieving high catalytic efficiency. diva-portal.org Derivatives of 1,2-oxazepane can be functionalized to act as ligands for various transition metals. The nitrogen and oxygen atoms within the oxazepane ring can potentially coordinate to a metal center, and additional donor atoms can be introduced through synthetic modifications.

For example, 1,2-oxazepane derivatives can be incorporated into larger ligand frameworks, such as those used in asymmetric catalysis. nih.gov Chiral ligands containing the 1,2-oxazepane moiety could be synthesized and employed in reactions where stereocontrol is important. The conformationally flexible seven-membered ring of 1,2-oxazepane could influence the steric environment around the metal center, thereby affecting the enantioselectivity of the catalyzed reaction. While the search results mention the use of oxazepane derivatives in catalysis, specific examples detailing the performance of 1,2-oxazepane-derived ligands in transition metal-catalyzed reactions are limited. nih.govbeilstein-journals.orgsnnu.edu.cn

The synthesis of such ligands often involves multi-step procedures starting from readily available precursors. diva-portal.org The modular nature of organic synthesis allows for the systematic tuning of the ligand's electronic and steric properties to optimize its performance in a particular catalytic transformation. nih.gov

Applications in Asymmetric Catalysis for Enantioselective Transformations

The 1,2-oxazepane scaffold is a key structural feature in various heterocyclic compounds, and its synthesis with high stereochemical control is a significant area of research. Asymmetric catalysis provides a powerful tool for achieving this, particularly through enantioselective cycloaddition reactions. Research in this field has demonstrated that while 1,2-oxazepane itself is not typically used as a ligand for catalysis, its derivatives are important targets of enantioselective synthesis.

A notable advancement in this area involves the use of gold-catalyzed enantioselective cycloadditions. Studies by Liu and co-workers have shown that 1,6-enynes can react with nitrones in a formal [4+3] cycloaddition reaction when treated with specific chiral gold complexes. beilstein-journals.org This process yields highly substituted 1,2-oxazepane derivatives with excellent enantioselectivities, often as single diastereoisomers. beilstein-journals.orgresearchgate.net

The optimal conditions for these transformations involve a chiral gold complex derived from ligands such as (R)-DTBM-MeOBIPHEP or MeO-DTBM-Biphep, in conjunction with a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf). beilstein-journals.orgresearchgate.net The mechanism is proposed to proceed through the formation of 1,4-zwitterionic intermediates which then undergo a concerted [4+3] cycloaddition with the nitrone, leading to the formation of the 1,2-oxazepane ring with high diastereo- and enantioselectivity. researchgate.net

These methods highlight the role of asymmetric catalysis in accessing complex and optically active molecules containing the 1,2-oxazepane core structure. The high levels of enantiomeric excess (ee) achieved underscore the efficiency of these gold-catalyzed systems in controlling stereochemistry. beilstein-journals.org

| Reactants | Catalyst System | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1,6-enynes and nitrones | Au-complex of MeO-DTBM-Biphep / AgOTf | 1,2-Oxazepane derivatives | Single diastereoisomer | 84–95% |

| 1-(1-alkynyl)cyclopropyl ketones and nitrones | Au-complex of MeO-DTBM-Biphep | 5,7-fused bicyclic furo[3,4-d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | 11:1 | 91% |

Coordination Chemistry of this compound

A comprehensive search of the scientific literature reveals no specific studies on the coordination chemistry of this compound. Research detailing its behavior as a ligand in metal-ligand complexation, the synthesis and characterization of its metal complexes, or the exploration of its coordination modes and geometries is not presently available. The existing literature on the coordination chemistry of related heterocyclic systems focuses on other isomers such as 1,3- and 1,4-oxazepanes or different ligand scaffolds entirely. mdpi.comcentralasianstudies.orgresearchgate.netbingol.edu.tr Therefore, the following subsections cannot be elaborated upon based on current scientific findings.

Metal-Ligand Complexation Studies with Various Metal Centers

No data is available in the scientific literature.

Synthesis and Characterization of 1,2-Oxazepane Metal Complexes

No data is available in the scientific literature.

Exploration of Novel Coordination Modes and Geometries in Metal-Oxazepane Systems

No data is available in the scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Oxazepane hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via cyclization of amino alcohols (e.g., 2-aminoethanol) with halogenated compounds under basic conditions. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt . Optimization involves adjusting reaction parameters such as temperature (ambient to reflux), solvent polarity (e.g., ethanol or acetonitrile), and catalyst selection (e.g., mild bases like K₂CO₃). Purification via solvent extraction, crystallization, or column chromatography is critical to achieve >95% purity . Challenges include controlling ring size during cyclization and avoiding side products like open-chain amines.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- HPLC/GC : For purity assessment using mobile phases with buffered sodium dodecyl sulfate (e.g., pH 7.5) to resolve impurities like unreacted precursors or oxidation byproducts .

- NMR/IR Spectroscopy : ¹H-NMR (δ 3.2–4.1 ppm for oxazepane protons) and IR (C-O stretch at ~1100 cm⁻¹) confirm ring structure and functional groups .

- Mass Spectrometry : ESI-MS (m/z 117.1 for [C₅H₁₁NO]+) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during handling .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues mechanically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., cell line specificity, compound solubility). To address this:

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Purity Verification : Confirm compound integrity via HPLC before biological testing to rule out degradation artifacts .

- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., 7-cyclopropyl analogs) to isolate functional group contributions .

Q. What strategies mitigate side reactions during nucleophilic substitution on the 1,2-Oxazepane ring?

- Methodological Answer :

- Protective Group Chemistry : Temporarily block reactive sites (e.g., NH with Boc groups) to direct substitution to the oxygen atom .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while minimizing ring-opening side reactions .

- Reagent Selection : Use soft nucleophiles (e.g., thiols) to reduce steric hindrance and improve regioselectivity .

Q. How can a stability-indicating HPLC method be developed to detect degradation products of this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to force degradation .

- Method Validation : Establish specificity (peak resolution ≥2.0), linearity (R² >0.99), and precision (RSD ≤2%) using ICH guidelines .

- Degradation Pathway Analysis : LC-MS identifies major byproducts (e.g., hydrolyzed oxazepane or oxidized amines) .

Q. How should researchers design experiments to assess the pharmacokinetic properties of this compound in preclinical models?

- Methodological Answer :

- In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays (e.g., CYP3A4) for metabolic stability .

- In Vivo Studies : Administer the compound intravenously (1–5 mg/kg) in rodents, with plasma samples analyzed via LC-MS/MS to calculate half-life and bioavailability .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.